![molecular formula C13H26OSi B14616266 Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- CAS No. 59632-77-8](/img/structure/B14616266.png)
Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silane group bonded to an organic moiety, which includes an ethenyl group and a hexenyl group with dimethyl substitutions
Vorbereitungsmethoden
The synthesis of Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- typically involves the reaction of a suitable silane precursor with an organic compound containing the desired functional groups. One common method involves the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction parameters can significantly impact the efficiency and selectivity of the synthesis.
Analyse Chemischer Reaktionen
Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives, which may further react to form siloxanes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Substitution: The silane group can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants, where its chemical properties contribute to improved performance and durability.
Wirkmechanismus
The mechanism of action of Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- involves its interaction with various molecular targets and pathways. The silane group can form strong bonds with surfaces, leading to the formation of stable coatings and films. The ethenyl and hexenyl groups can participate in polymerization reactions, contributing to the formation of cross-linked networks. These interactions are mediated by the compound’s ability to undergo chemical reactions under specific conditions, leading to the desired effects.
Vergleich Mit ähnlichen Verbindungen
Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- can be compared with other similar compounds, such as:
Linalyl butyrate:
Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]triethyl-: This compound has a similar structure but with triethyl groups instead of trimethyl groups, leading to differences in chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
59632-77-8 |
|---|---|
Molekularformel |
C13H26OSi |
Molekulargewicht |
226.43 g/mol |
IUPAC-Name |
3,7-dimethylocta-1,6-dien-3-yloxy(trimethyl)silane |
InChI |
InChI=1S/C13H26OSi/c1-8-13(4,14-15(5,6)7)11-9-10-12(2)3/h8,10H,1,9,11H2,2-7H3 |
InChI-Schlüssel |
GSRJPHNVKPGXHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C=C)O[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


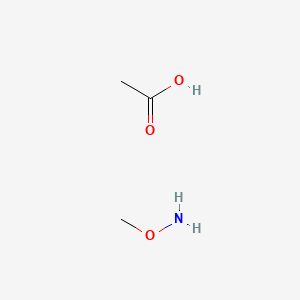
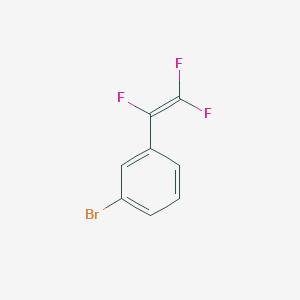
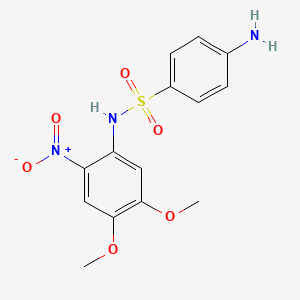
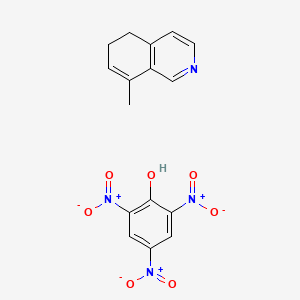
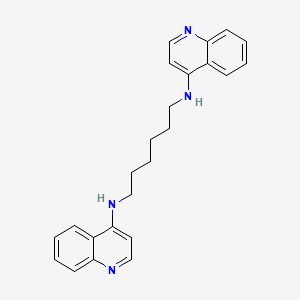
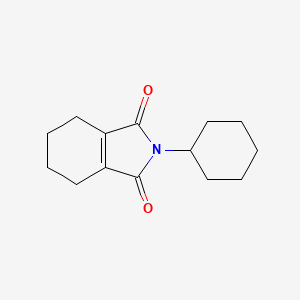
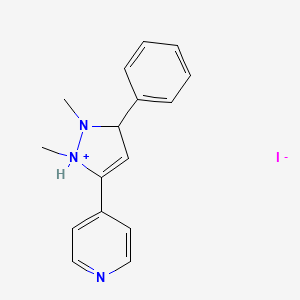
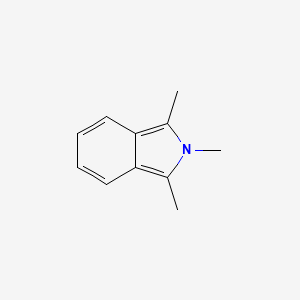
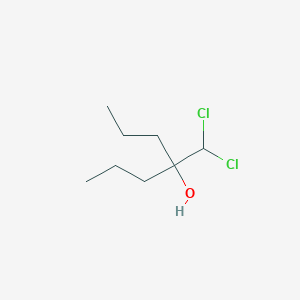
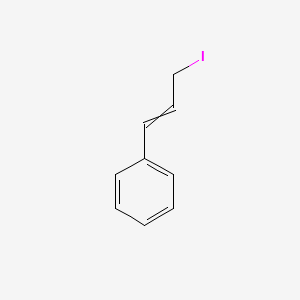
![N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B14616249.png)
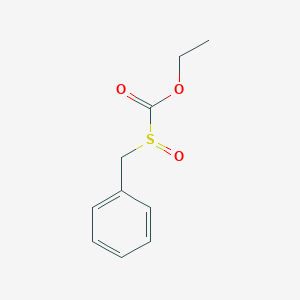
![(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene](/img/structure/B14616261.png)
![N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea](/img/structure/B14616262.png)
